(Chloromethyl)(2-chlorophenoxy)dimethylsilane
Overview
Description
Preparation Methods
The synthesis of (Chloromethyl)(2-chlorophenoxy)dimethylsilane typically involves the reaction of chloromethyl dimethylchlorosilane with 2-chlorophenol under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
(Chloromethyl)(2-chlorophenoxy)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Hydrolysis: In the presence of water, it can hydrolyze to form silanols and hydrochloric acid.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(Chloromethyl)(2-chlorophenoxy)dimethylsilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound can be used in the modification of biomolecules for various biochemical studies.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of (Chloromethyl)(2-chlorophenoxy)dimethylsilane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to form covalent bonds with other molecules. This reactivity is harnessed in various synthetic and industrial applications .
Comparison with Similar Compounds
(Chloromethyl)(2-chlorophenoxy)dimethylsilane can be compared to other similar compounds, such as:
Chlorodimethylsilane: Similar in structure but lacks the phenoxy group, making it less versatile in certain reactions.
Dichlorodimethylsilane: Contains two chlorine atoms attached to silicon, making it more reactive but less specific in its applications.
(Chloromethyl)dimethylchlorosilane: Similar in structure but without the phenoxy group, limiting its use in certain synthetic applications.
The uniqueness of this compound lies in its combination of the chloromethyl and phenoxy groups, which provide a balance of reactivity and specificity in various chemical processes .
Properties
IUPAC Name |
chloromethyl-(2-chlorophenoxy)-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Cl2OSi/c1-13(2,7-10)12-9-6-4-3-5-8(9)11/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGDRQNKMITNBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCl)OC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374001 | |
Record name | (Chloromethyl)(2-chlorophenoxy)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88127-54-2 | |
Record name | (Chloromethyl)(2-chlorophenoxy)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 88127-54-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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